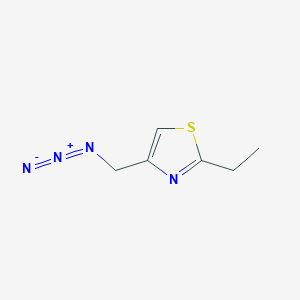
N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazin-3-yl benzamide derivatives are a class of compounds that have been studied for their potential biological activities . For instance, 4-acrylamido-N-(pyridazin-3-yl)benzamide has been identified as a potential anti-COVID-19 compound .
Synthesis Analysis
While specific synthesis information for your compound is not available, similar compounds such as 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide derivatives have been synthesized for biological activity studies .Molecular Structure Analysis
The molecular structure of these compounds typically involves two aromatic rings and amide groups for non-covalent interactions with active site amino acids .Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
Research into the reactions of acylglycines with heteroarylhydrazines has led to the development of acylamino substituted fused 1,2,4-triazoles and N-{2-[2-(heteroaryl)hydrazino]-2-oxoethyl}benzamides. These compounds are significant in heterocyclic synthesis, offering potential precursors for further chemical transformations. The reported procedure emphasizes the relevance of such compounds in synthesizing aminomethyl substituted heterocyclic compounds, which are essential in drug development and chemical biology (Music & Verček, 2005).
Antitubercular Agents
A study on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives has shown significant activity against Mycobacterium tuberculosis H37Ra. This research highlights the compound's potential in shortening tuberculosis therapy, indicating the importance of such chemical entities in developing new therapeutic agents. The study's findings also include the non-toxicity of these compounds to human cells, suggesting their suitability for further drug development (Srinivasarao et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
It is known that pyridazine derivatives can interact with various biological targets, leading to a wide range of pharmacological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to influence a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of pharmacological activities associated with pyridazine derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Future Directions
properties
IUPAC Name |
N-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-17(20-15-9-5-2-6-10-15)13-26-18-12-11-16(22-23-18)21-19(25)14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCKKENIUHPBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2830570.png)



![1-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2830577.png)



![N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine](/img/structure/B2830586.png)
![Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2830587.png)
![1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2830589.png)
